2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
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Description
2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is a chemical compound with the molecular formula C15H20F2N2O2 . It has an average mass of 298.328 Da and a monoisotopic mass of 298.149292 Da .
Molecular Structure Analysis
The molecular structure of 2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide consists of 15 carbon atoms, 20 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
FtsZ Allosteric Inhibition
This compound has been studied for its potential in inhibiting FtsZ, a protein involved in bacterial cell division . The presence of fluorine atoms in the compound is responsible for its non-planarity, which allows it to interact more effectively with the protein . This interaction leads to an increase in anti S. aureus activity .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound, highlighting strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . This includes interactions between the 2-fluoro substituent and residues Val203 and Val297, and between the 6-fluoro group and the residues Asn263 .
Hydrogen Bonding Studies
The compound’s carboxamide group forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 . These interactions are important for the compound’s activity.
Difluoromethylation Processes
The compound has been used in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Metal-Based Methods
The compound has been used in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Site-Selective Installation
An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
properties
IUPAC Name |
2,6-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-21-10-9-19-7-5-11(6-8-19)18-15(20)14-12(16)3-2-4-13(14)17/h2-4,11H,5-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIFELNYVFLQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide |
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